molecular formula C15H12ClN5O2 B11295340 N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11295340
M. Wt: 329.74 g/mol
InChI Key: JXLXEBCBRDYDDU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrazole ring and a benzamide moiety, which are often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 5-chloro-2-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzoic acid
  • N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)aniline

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a tetrazole ring and a benzamide moiety allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-7-4-11(16)8-13(14)18-15(22)10-2-5-12(6-3-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)

InChI Key

JXLXEBCBRDYDDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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